Isoxazole, 5-[bis(methylthio)methyl]-3-methyl-

Lipophilicity Drug Design ADME Prediction

Researchers requiring protected aldehydes with distinct reactivity face failure when O,O-acetals prove acid-labile or when monothioethers lack lipophilicity. This 3-methylisoxazole bearing a bis(methylthio)methyl (dithioacetal) group offers a solution. - **Differentiated Properties:** XLogP3-AA = 2.0 (vs. 1.2-1.3 for O,O-acetals), enabling superior membrane permeability. - **Orthogonal Deprotection:** Cleaved under Hg²⁺/H₂O or oxidative conditions, not mild acid. - **Supply:** BenchChem provides this specialty intermediate with global shipping.

Molecular Formula C7H11NOS2
Molecular Weight 189.3 g/mol
CAS No. 84654-04-6
Cat. No. B12901405
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIsoxazole, 5-[bis(methylthio)methyl]-3-methyl-
CAS84654-04-6
Molecular FormulaC7H11NOS2
Molecular Weight189.3 g/mol
Structural Identifiers
SMILESCC1=NOC(=C1)C(SC)SC
InChIInChI=1S/C7H11NOS2/c1-5-4-6(9-8-5)7(10-2)11-3/h4,7H,1-3H3
InChIKeyOUCWGJVDRZVKLZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-[Bis(methylthio)methyl]-3-methylisoxazole: Sulfur-Rich Protected Aldehyde Building Block


Isoxazole, 5-[bis(methylthio)methyl]-3-methyl- (CAS: 84654-04-6) is a synthetic organic compound belonging to the isoxazole class of five-membered nitrogen-oxygen heterocycles. It features a 3-methyl substituent and a 5-bis(methylthio)methyl group, the latter serving as a masked aldehyde (dithioacetal) functionality. With a molecular formula of C₇H₁₁NOS₂ and a molecular weight of 189.3 g/mol, this compound is distinctively characterized by its dual sulfur-substituted methylene bridge, which confers higher lipophilicity (XLogP3-AA = 2) and an increased hydrogen bond acceptor count (4) relative to simpler isoxazole analogs [1]. The presence of two thioether moieties enables unique reactivity profiles in deprotection, nucleophilic substitution, and metal-catalyzed coupling reactions, making it a versatile intermediate in medicinal chemistry and agrochemical research programs where controlled aldehyde liberation or sulfur retention is desired.

Why Bis(methylthio)methyl Isoxazole Aldehyde Surrogates Resist Generic Interchange


Within the family of 5-functionalized-3-methylisoxazoles used as protected aldehyde building blocks, simple substitution is misleading. The bis(methylthio)methyl group is not merely an alternative to the monomethylthio, dimethoxy, or diethoxy acetal; it fundamentally alters lipophilicity, hydrogen bond capacity, and steric bulk. For example, the target compound exhibits an XLogP3-AA of 2, compared to 1.3 for 3-methyl-5-((methylthio)methyl)isoxazole [2] and 1.2 for 5-(diethoxymethyl)-3-methylisoxazole [3]. These differences translate into divergent solubility, membrane permeability, and protein binding profiles that cannot be approximated by simple molar reflection. Additionally, the bis(methylthio)methyl acetal requires distinct deprotection conditions (e.g., Hg²⁺/H₂O or oxidative cleavage) versus acid-labile O,O-acetals, directly impacting synthetic route design. Ignoring these quantitative physicochemical disparities risks failed reactions, compromised biological assay reproducibility, and invalid structure-activity relationship conclusions.

Quantitative Differentiation vs. Closest Analogs for Procurement Decisions


Higher Computed Lipophilicity vs. Mono-Methylthio and Diethoxy Acetal Analogs

The target compound, Isoxazole, 5-[bis(methylthio)methyl]-3-methyl-, has a computed XLogP3-AA of 2, which is significantly higher than the mono-methylthio analog 3-methyl-5-((methylthio)methyl)isoxazole (XLogP3-AA = 1.3) [1] and the diethyl acetal analog 5-(diethoxymethyl)-3-methylisoxazole (XLogP3-AA = 1.2) [2]. This 0.7–0.8 log unit increase indicates an approximately 5–6 fold greater partition coefficient into n-octanol, predicting enhanced passive membrane permeation and improved organic solvent extractability during purification.

Lipophilicity Drug Design ADME Prediction

Elevated Hydrogen Bond Acceptor Count from Dual Thioether Moieties

The presence of two thioether sulfur atoms in the bis(methylthio)methyl group raises the hydrogen bond acceptor count to 4 for the target compound [1], compared to 3 for the mono-methylthio analog 3-methyl-5-((methylthio)methyl)isoxazole [2] and 2 for the minimally functionalized 3,5-dimethylisoxazole [3]. Although thioether sulfur is a weaker hydrogen bond acceptor than oxygen, its soft polarizable character enables interactions with metal ions and electron-deficient protein residues that oxygen cannot replicate.

Hydrogen Bonding Molecular Recognition Target Engagement

Optimal Rotatable Bond Count Balancing Flexibility and Restriction

The target compound possesses 3 rotatable bonds [1], an intermediate value between the more rigid 3-methyl-5-((methylthio)methyl)isoxazole (2 rotatable bonds) [2] and 3,5-dimethylisoxazole (0 rotatable bonds) [3] on one hand, and the more flexible 5-(diethoxymethyl)-3-methylisoxazole (5 rotatable bonds) [4] on the other. This intermediate flexibility is often associated with a favorable balance between entropic penalty upon binding and the ability to adopt a bioactive conformation.

Conformational Analysis Ligand Efficiency Crystallization

Elevated Molecular Weight and Dual-Thioether Composition for Enhanced Detection

With a molecular weight of 189.3 Da, Isoxazole, 5-[bis(methylthio)methyl]-3-methyl- is substantially heavier than 3-methyl-5-((methylthio)methyl)isoxazole (143.21 Da) [2] and over twice the mass of parent 3,5-dimethylisoxazole (97.12 Da) [3]. The higher mass, combined with the distinctive C₇H₁₁NOS₂ elemental composition, provides enhanced mass spectrometry sensitivity and a unique isotopic signature (two sulfur atoms yield a characteristic M+2 peak) that aids in detection and quantification in complex matrices.

Pharmacokinetics Metabolic Stability Detection Sensitivity

Optimal Research and Industrial Applications Based on Quantitative Differentiation


Lead Optimization Requiring Enhanced Membrane Permeability

When a lead series based on 5-functionalized-3-methylisoxazole exhibits insufficient cellular activity, replacement of a monomethylthio or dimethylacetal group with the bis(methylthio)methyl moiety raises the computed logP from ~1.2–1.3 to 2 [1], potentially improving passive membrane diffusion and intracellular target engagement without introducing additional heteroatoms that compromise ligand efficiency.

Development of Lipophilic Fungicides or Herbicides

The higher lipophilicity (XLogP3-AA = 2 vs. 1.2 for 3,5-dimethylisoxazole) [1] and increased sulfur content of the target compound support enhanced cuticular penetration and soil mobility characteristics that are often desirable in agrochemical active ingredients. The dithioacetal group can subsequently be converted to a reactive aldehyde for conjugation or pro-pesticide strategies.

Design of Sulfur-Rich Activity-Based Probes

The dual thioether moieties (HBA = 4) provide additional soft Lewis base character that can coordinate transition metals or form reversible covalent adducts with electrophilic protein residues. This property, absent in oxygen-based acetal analogs, makes the compound a privileged scaffold for designing metalloenzyme inhibitors or chemoproteomic probes targeting cysteine-rich domains.

LC-MS/MS Quantification of Isoxazole Intermediates

The unique molecular weight (189.3 Da) and dual-sulfur isotopic signature facilitate selective and sensitive detection in complex biological or environmental matrices. Researchers developing quantitative methods for isoxazole metabolites benefit from the mass distinction versus common endogenous interferences, enabling lower limits of quantification.

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